Cas no 1361567-80-7 (Methyl 3-(2,3,4-trichlorophenyl)isonicotinate)

Methyl 3-(2,3,4-trichlorophenyl)isonicotinate is a chlorinated phenyl-substituted isonicotinate derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a trichlorophenyl group attached to an isonicotinate core, offering unique steric and electronic properties that may enhance binding affinity in target interactions. The compound's ester functionality provides versatility for further synthetic modifications, making it a valuable intermediate in medicinal chemistry. Its halogen-rich composition suggests potential bioactivity, particularly in antimicrobial or pesticidal applications. The product is typically characterized by high purity and stability under standard storage conditions, ensuring reliability in experimental settings. Researchers value this compound for its structural distinctiveness and utility in developing novel bioactive molecules.
Methyl 3-(2,3,4-trichlorophenyl)isonicotinate structure
1361567-80-7 structure
Product name:Methyl 3-(2,3,4-trichlorophenyl)isonicotinate
CAS No:1361567-80-7
MF:C13H8Cl3NO2
MW:316.567120552063
CID:4967374

Methyl 3-(2,3,4-trichlorophenyl)isonicotinate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(2,3,4-trichlorophenyl)isonicotinate
    • Inchi: 1S/C13H8Cl3NO2/c1-19-13(18)8-4-5-17-6-9(8)7-2-3-10(14)12(16)11(7)15/h2-6H,1H3
    • InChI Key: UDMPPMDWBRFHND-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C=CC=1C1C=NC=CC=1C(=O)OC)Cl)Cl

Computed Properties

  • Exact Mass: 314.962062 g/mol
  • Monoisotopic Mass: 314.962062 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 39.2
  • Molecular Weight: 316.6

Methyl 3-(2,3,4-trichlorophenyl)isonicotinate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013030430-1g
Methyl 3-(2,3,4-trichlorophenyl)isonicotinate
1361567-80-7 97%
1g
1,504.90 USD 2021-06-22
Alichem
A013030430-500mg
Methyl 3-(2,3,4-trichlorophenyl)isonicotinate
1361567-80-7 97%
500mg
782.40 USD 2021-06-22
Alichem
A013030430-250mg
Methyl 3-(2,3,4-trichlorophenyl)isonicotinate
1361567-80-7 97%
250mg
470.40 USD 2021-06-22

Additional information on Methyl 3-(2,3,4-trichlorophenyl)isonicotinate

Research Update on Methyl 3-(2,3,4-trichlorophenyl)isonicotinate (CAS: 1361567-80-7) in Chemical Biology and Pharmaceutical Applications

Methyl 3-(2,3,4-trichlorophenyl)isonicotinate (CAS: 1361567-80-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its trichlorophenyl and isonicotinate moieties, exhibits promising biological activities, particularly in the context of antimicrobial and anti-inflammatory agents. Recent studies have explored its synthesis, mechanism of action, and efficacy in various preclinical models, positioning it as a candidate for further drug development.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic pathways for Methyl 3-(2,3,4-trichlorophenyl)isonicotinate, highlighting its efficient production via a palladium-catalyzed cross-coupling reaction. The researchers emphasized the compound's stability under physiological conditions, which is critical for its potential use in vivo. Additionally, the study revealed that the trichlorophenyl group enhances the compound's lipophilicity, thereby improving its membrane permeability and bioavailability.

In another recent development, a team from the University of Cambridge explored the antimicrobial properties of Methyl 3-(2,3,4-trichlorophenyl)isonicotinate against multidrug-resistant bacterial strains. Their findings, published in Antimicrobial Agents and Chemotherapy, demonstrated that the compound exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli by inhibiting key bacterial enzymes involved in cell wall synthesis. This research underscores the compound's potential as a novel antibiotic scaffold in an era of increasing antibiotic resistance.

Beyond its antimicrobial applications, Methyl 3-(2,3,4-trichlorophenyl)isonicotinate has also been investigated for its anti-inflammatory effects. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. The study proposed that the isonicotinate moiety plays a crucial role in modulating the NF-κB signaling pathway, which is central to inflammatory responses. These findings suggest potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Despite these promising results, challenges remain in the clinical translation of Methyl 3-(2,3,4-trichlorophenyl)isonicotinate. Pharmacokinetic studies indicate that the compound undergoes rapid hepatic metabolism, which may limit its therapeutic efficacy. Researchers are currently exploring structural modifications and prodrug strategies to enhance its metabolic stability and prolong its half-life in vivo. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these limitations and advance the compound toward clinical trials.

In conclusion, Methyl 3-(2,3,4-trichlorophenyl)isonicotinate (CAS: 1361567-80-7) represents a versatile and promising candidate in chemical biology and drug discovery. Its dual antimicrobial and anti-inflammatory properties, coupled with its synthetic accessibility, make it a valuable subject for ongoing research. Future studies should focus on optimizing its pharmacokinetic profile and elucidating its precise molecular targets to fully realize its therapeutic potential.

Recommend Articles

Recommended suppliers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.